2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
. This compound is characterized by its complex structure, which includes a quinazolinone core, a chlorophenyl group, and a dimethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SALOR-INT L244368-1EA typically involves multiple steps, starting with the preparation of the quinazolinone coreThe specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of SALOR-INT L244368-1EA may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
SALOR-INT L244368-1EA undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the quinazolinone core or other functional groups.
Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents on the chlorophenyl group .
Scientific Research Applications
SALOR-INT L244368-1EA has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of SALOR-INT L244368-1EA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to SALOR-INT L244368-1EA include other quinazolinone derivatives, such as:
- 2-([3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide
- 2-([3-(4-fluorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide .
Uniqueness
What sets SALOR-INT L244368-1EA apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
477330-78-2 |
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Molecular Formula |
C24H20ClN3O4S |
Molecular Weight |
482.0 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H20ClN3O4S/c1-31-20-12-9-16(13-21(20)32-2)26-22(29)14-33-24-27-19-6-4-3-5-18(19)23(30)28(24)17-10-7-15(25)8-11-17/h3-13H,14H2,1-2H3,(H,26,29) |
InChI Key |
JXLSKOMWCHGWQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
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